molecular formula C22H30O6 B14287999 Benzoic acid;octane-1,8-diol CAS No. 114078-80-7

Benzoic acid;octane-1,8-diol

Cat. No.: B14287999
CAS No.: 114078-80-7
M. Wt: 390.5 g/mol
InChI Key: KMHAJDXLMMAZGK-UHFFFAOYSA-N
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Description

Benzoic acid;octane-1,8-diol is a compound that combines the properties of benzoic acid and octane-1,8-diol Benzoic acid is a simple aromatic carboxylic acid, while octane-1,8-diol is a diol with the molecular formula HO(CH₂)₈OH

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;octane-1,8-diol is unique due to the combination of properties from both benzoic acid and octane-1,8-diol. This combination allows for diverse applications in various fields, making it a versatile compound.

Q & A

Basic Question: What are the established laboratory methods for synthesizing benzoic acid from benzene derivatives, and what critical parameters must be controlled?

Answer:
Benzoic acid is commonly synthesized via two primary routes:

  • Oxidation of toluene : Using vanadium(V) oxychloride (VOCl₃) in dry acetone under an oxygen atmosphere. Critical parameters include maintaining anhydrous conditions, precise catalyst loading (1 mol% relative to substrate), and controlled oxygen flow to prevent over-oxidation to undesired byproducts .
  • Grignard reagent pathway : Bromobenzene is converted to phenylmagnesium bromide, reacted with CO₂, and acidified. Key factors include reagent purity, strict anhydrous conditions during Grignard formation, and controlled CO₂ bubbling to optimize carboxylation efficiency .

Advanced Question: How can researchers resolve contradictory solubility data for benzoic acid in methanol-water binary systems?

Answer:
Discrepancies often arise from variations in temperature, ionic strength, or measurement techniques. A systematic approach includes:

  • Standardized conductometric analysis : Conductivity measurements at 25°C with controlled ionic strength (e.g., NaCl addition) to normalize solvent interactions .
  • HPLC validation : Quantifying dissolved benzoic acid using reversed-phase chromatography (e.g., C18 columns) with UV detection at 254 nm .
  • Thermodynamic modeling : Incorporating Henry's Law constants and activity coefficients derived from vapor pressure data to refine solubility predictions .

Basic Question: What analytical techniques are recommended for assessing the purity of octane-1,8-diol in synthetic applications?

Answer:

  • Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities (e.g., residual alkanes or esters) with a DB-5MS column and helium carrier gas .
  • ¹H NMR spectroscopy : Verifies structural integrity by identifying characteristic peaks for hydroxyl (-OH, δ 1.4–1.6 ppm) and methylene (-CH₂-, δ 3.6 ppm) groups .
  • Size-exclusion chromatography (SEC) : Evaluates molecular weight distribution in enzymatic polymerization applications, using THF as the mobile phase and polystyrene standards for calibration .

Advanced Question: What mechanistic insights guide the optimization of vanadium-catalyzed benzoin oxidation to benzil?

Answer:
The reaction proceeds via a radical mechanism initiated by VOCl₃, with oxygen acting as the terminal oxidizer. Key optimization strategies include:

  • Catalyst loading : 1 mol% VOCl₃ relative to benzoin minimizes side reactions while maintaining catalytic turnover .
  • Solvent selection : Anhydrous acetone prevents catalyst hydrolysis, and oxygen balloon systems ensure consistent O₂ partial pressure for radical propagation .
  • In situ monitoring : Real-time IR spectroscopy tracks carbonyl group formation (C=O stretch at ~1700 cm⁻¹) to assess reaction progress and adjust parameters dynamically .

Basic Question: How is octane-1,8-diol utilized as a precursor in modified fatty acid synthesis?

Answer:
Its symmetrical diol structure enables stepwise functionalization:

Selective silylation : Protecting one hydroxyl group with TBDMSCl allows oxidation of the free -OH to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) .

Grignard addition : Hexylmagnesium bromide extends the carbon chain, forming a secondary alcohol intermediate .

Deprotection and oxidation : Removal of the silyl group (TBAF) followed by PDC oxidation yields keto-modified myristic acids. Reaction efficiency depends on silylating agent choice and oxidation conditions .

Advanced Question: What methodologies validate the thermochemical stability of benzoic acid under high-temperature conditions?

Answer:

  • Adiabatic calorimetry : Measures heat capacity and phase transitions up to 530 K using a Calvet microcalorimeter, critical for identifying decomposition thresholds .
  • Knudsen effusion : Determines vapor pressure curves to calculate sublimation enthalpies (ΔHsub ≈ 99 kJ/mol at 298 K) .
  • Differential scanning calorimetry (DSC) : Detects exothermic decomposition events above 400°C, essential for industrial process safety .

Basic Question: How does the pKa of benzoic acid compare to other carboxylic acids, and what experimental methods determine this value?

Answer:
Benzoic acid (pKa ≈ 4.2) is stronger than acetic acid (pKa ≈ 4.76) due to electron-withdrawing effects of the benzene ring. Methods for determination include:

  • Potentiometric titration : Using NaOH in aqueous ethanol and a glass electrode to track pH changes .
  • UV-Vis spectroscopy : Monitoring deprotonation via shifts in absorbance maxima (e.g., 225 nm for the protonated form) .

Advanced Question: What strategies improve the yield of levoglucosan-based polyesters using octane-1,8-diol as a monomer?

Answer:

  • Enzyme selection : Immobilized Candida antarctica lipase B (CAL-B) enhances esterification efficiency in non-aqueous media .
  • Solvent optimization : Anhydrous toluene minimizes hydrolysis side reactions during enzymatic polymerization .
  • Monomer ratio tuning : A 1:1 molar ratio of levoglucosan to octane-1,8-diol maximizes ester bond formation, as confirmed by ¹³C NMR end-group analysis .

Properties

CAS No.

114078-80-7

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

benzoic acid;octane-1,8-diol

InChI

InChI=1S/C8H18O2.2C7H6O2/c9-7-5-3-1-2-4-6-8-10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-8H2;2*1-5H,(H,8,9)

InChI Key

KMHAJDXLMMAZGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCO)CCCO

Origin of Product

United States

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